molecular formula C3H4ClN3O2 B2640702 3H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 2365418-30-8

3H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No.: B2640702
CAS No.: 2365418-30-8
M. Wt: 149.53
InChI Key: VSXMTPJRUSCFQG-UHFFFAOYSA-N
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Description

3H-1,2,3-Triazole-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a triazole ring fused with a carboxylic acid group and a hydrochloride salt. Its molecular formula is C₃H₄ClN₃O₂, with a molecular weight of 149.54 g/mol and CAS number 2365418-30-8 . The triazole core is known for its stability and hydrogen-bonding capabilities, while the hydrochloride moiety enhances solubility in polar solvents, making it advantageous for pharmaceutical and synthetic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-triazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2.ClH/c7-3(8)2-1-4-6-5-2;/h1H,(H,7,8)(H,4,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXMTPJRUSCFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazines with carboxylic acid derivatives, followed by cyclization to form the triazole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3H-1,2,3-triazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the triazole ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 1,2,3-triazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the potential of a specific triazole derivative as a ligand in complex formation with lanthanum(III) ions, demonstrating its ability to scavenge free radicals and suggesting mechanisms for antioxidant action . The structural features of these compounds contribute to their biological efficacy, making them suitable candidates for cancer treatment.

Immunotherapy
Recent findings have identified 4,5-disubstituted 1,2,3-triazoles as potent inhibitors of the indoleamine 2,3-dioxygenase (IDO1) enzyme. These compounds showed low nanomolar IC50 values and exhibited strong inhibitory activities in breast cancer cell lines without significant cytotoxicity . This positions them as promising agents for immunotherapeutic applications.

Antimicrobial Properties
The triazole ring system is known for its antimicrobial activity. Studies have demonstrated that triazole derivatives can effectively inhibit various bacterial and fungal strains. Their mechanism often involves interference with essential biochemical pathways in pathogens .

Materials Science

Synthesis of Functional Polymers
The unique reactivity of 1,2,3-triazoles allows them to be incorporated into polymer matrices. They serve as functional building blocks in the synthesis of smart materials with applications in drug delivery systems and biosensors. The ability to modify their chemical structure enhances the properties of these materials .

Nanomaterials
Triazole derivatives have been utilized in the development of nanomaterials due to their stability and ability to form coordination complexes with metals. These nanomaterials can be employed in catalysis and as drug carriers, leveraging the advantageous properties of the triazole scaffold .

Biochemistry

Enzyme Inhibition Studies
The role of 1,2,3-triazoles in enzyme inhibition has been extensively studied. Their ability to form stable complexes with various enzymes makes them valuable tools for biochemical research. For example, the inhibition of IDO1 by triazole compounds has implications for understanding immune responses and developing new therapies for cancer .

Photophysical Properties
Research into the photophysical behavior of triazole derivatives has revealed their potential in fluorescence applications. The stability of nanoaggregates formed by these acids contributes to their excellent optical properties in organic solvents, which can be exploited in imaging and sensing technologies .

Case Studies

Study Focus Findings
Anticancer ActivityDemonstrated potential as an antioxidant and anticancer agent through lanthanum(III) complex formation.
ImmunotherapyIdentified as potent IDO1 inhibitors with low cytotoxicity and high efficacy against breast cancer cells.
Photophysical PropertiesExplored stability and optical properties of triazole nanoaggregates in various solvents.

Mechanism of Action

The mechanism of action of 3H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazole-carboxylic acid derivatives differ primarily in substituents attached to the triazole ring, which significantly influence their chemical and biological properties. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Biological Activity/Application Reference
3H-1,2,3-Triazole-4-carboxylic acid HCl C₃H₄ClN₃O₂ 149.54 Hydrochloride salt Building block, pharmaceutical synthesis
1-(3-Chlorophenyl)-1H-triazole-4-carboxylic acid C₉H₆ClN₃O₂ 223.62 3-Chlorophenyl group Synthetic intermediate
5-Methyl-1-(thiazol-2-yl)-1H-triazole-4-carboxylic acid C₇H₆N₄O₂S 210.21 Thiazolyl and methyl groups Anticancer (NCI-H522: 40% inhibition)
1-(Pyrrolidin-3-yl)-1H-triazole-4-carboxylic acid HCl C₇H₁₁ClN₄O₂ 218.64 Pyrrolidine group Pharmacological research
1-(2,6-Difluorobenzyl)-1H-triazole-4-carboxylic acid C₁₀H₇F₂N₃O₂ 239.18 Difluorobenzyl group Precursor to rufinamide (antiepileptic)

Key Observations :

  • Thiazolyl and methyl substituents correlate with anticancer activity, as seen in , where 5-methyl-1-(thiazol-2-yl) derivatives showed 40% inhibition in lung cancer cells .
  • Hydrochloride Salts : The hydrochloride form of 3H-1,2,3-triazole-4-carboxylic acid improves aqueous solubility compared to free acids, critical for formulation in medicinal chemistry .

Physical and Chemical Properties

  • Solubility: Hydrochloride salts (e.g., 3H-1,2,3-triazole-4-carboxylic acid HCl) exhibit higher water solubility than non-ionic analogs, facilitating use in aqueous reaction conditions .
  • Stability : The triazole ring’s aromaticity confers thermal and oxidative stability, while electron-withdrawing groups (e.g., carboxylic acid) enhance reactivity in nucleophilic substitutions .

Biological Activity

3H-1,2,3-triazole-4-carboxylic acid hydrochloride is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazoles are characterized by their five-membered heterocyclic structure containing three nitrogen atoms, which allows them to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively documented. Research indicates that 3H-1,2,3-triazole-4-carboxylic acid and its derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that triazole derivatives showed IC50 values in the low micromolar range against several cancer cell lines, including HeLa and MGC-803 cells. For instance, one derivative exhibited an IC50 of 11.57 µM against HCT-116 cells .
    • The presence of electron-donating groups on the triazole ring was found to enhance anticancer activity significantly.
  • Mechanism of Action :
    • Triazoles have been shown to inhibit key enzymes involved in cancer cell proliferation. For example, they can act as inhibitors of glycogen synthase kinase-3 (GSK-3) and other signaling pathways critical for tumor growth .
    • The interaction with the Pregnane X receptor (PXR) has also been implicated in the modulation of drug metabolism and resistance in cancer cells .

Antimicrobial Activity

The antimicrobial properties of 3H-1,2,3-triazole derivatives are well-documented, with applications ranging from antifungal to antibacterial activities.

Key Findings

  • Antifungal Activity :
    • Triazoles have been reported to exhibit potent antifungal activity against various strains. For instance, compounds containing the triazole moiety have shown efficacy against Candida species and Aspergillus fumigatus .
  • Antibacterial Activity :
    • In vitro studies indicate that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiviral Activity

Triazoles have also emerged as promising candidates for antiviral therapy.

Research Insights

  • Inhibition of Viral Replication :
    • Recent studies have highlighted the ability of triazole derivatives to inhibit viral replication in vitro. For example, certain compounds demonstrated over 50% inhibition of SARS-CoV-2 replication .
    • The interaction between triazoles and viral proteins has been elucidated through molecular docking studies, revealing strong binding affinities that suggest potential therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives.

CompoundSubstituentIC50 (µM)Activity Type
1No substituent>100Moderate Anticancer
2OCH3 (meta)23.44Enhanced BuChE Inhibition
3Cl (para)11.57Strong Anticancer
4F (ortho)<10Potent Antiviral

The table illustrates how different substituents on the triazole ring can significantly influence its biological activity. Electron-donating groups generally enhance activity due to improved interactions with biological targets.

Q & A

Basic Research Questions

Q. How can the structural identity and purity of 3H-1,2,3-triazole-4-carboxylic acid hydrochloride be confirmed experimentally?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the triazole ring and carboxylic acid proton signals. For hydrochloride salts, observe downfield shifts due to protonation.
  • X-ray Crystallography : Resolve single-crystal structures using programs like SHELXL for refinement . This method also validates bond lengths and angles, critical for distinguishing between tautomeric forms.
  • Mass Spectrometry (MS) : Confirm molecular weight (149.54 g/mol) via ESI-MS or MALDI-TOF.
    • Data Example :
TechniqueExpected Data
1H^1H-NMRδ 8.5–9.0 ppm (triazole H), δ 12–14 ppm (carboxylic acid H, broad)
X-rayCrystallographic data confirming planar triazole ring and hydrogen bonding with HCl

Q. What synthetic routes are most reliable for preparing this compound?

  • Methodology :

  • Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Post-functionalization with a carboxylic acid group via hydrolysis of esters or nitriles .
  • Salt Formation : React the free triazole-carboxylic acid with HCl in anhydrous ethanol to precipitate the hydrochloride salt.
    • Key Considerations :
  • Optimize reaction temperature (60–80°C) and catalyst loading (CuSO4_4/sodium ascorbate) to minimize byproducts.

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

  • Methodology :

  • Antiproliferative Assays : Test against NCI-60 cancer cell lines (e.g., lung cancer A549/ATCC, melanoma LOX IMVI) using the sulforhodamine B (SRB) assay. Measure growth inhibition percentages (GP%) at 10 µM .
  • Data Interpretation :
Cell LineGP% (Example)Notes
NCI-H522~40%Lung cancer
LOX IMVI44.78–62.25%Melanoma

Advanced Research Questions

Q. How can structural modifications enhance the compound's bioactivity against specific cancer targets?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Introduce substituents at the triazole 5-position (e.g., methyl, benzyl) or replace the carboxylic acid with bioisosteres (e.g., amides). Compare inhibitory effects across cell lines .
  • Rational Design : Use docking studies (AutoDock Vina) to predict interactions with kinase targets (e.g., EGFR, BRAF). Prioritize derivatives with improved binding affinity.
    • Example :
  • 5-Methyl Derivative : Shows enhanced activity in NCI-H522 (GP = 62.47%) due to increased lipophilicity and membrane permeability .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Validation : Re-test compounds at multiple concentrations (1–100 µM) to confirm potency trends.
  • Cell Line Heterogeneity : Account for genetic variability (e.g., UO-31 kidney cancer vs. LOX IMVI melanoma) by profiling gene expression (RNA-seq) to identify resistance mechanisms .
  • Assay Reproducibility : Use standardized protocols (e.g., NCI Developmental Therapeutics Program guidelines) to minimize inter-lab variability.

Q. What computational tools are recommended for modeling its interaction with biological targets?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to simulate binding stability in aqueous environments.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions (e.g., hydrogen bonding with catalytic residues) at the triazole-carboxylic acid interface.
    • Key Output : Free energy calculations (ΔGbind_{bind}) to rank derivatives.

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Waste Disposal : Neutralize hydrochloride waste with sodium bicarbonate before disposal.
  • Storage : Store in airtight containers at 4°C to prevent hygroscopic degradation .

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